molecular formula C30H22O12 B610596 (2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone CAS No. 21884-47-9

(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone

Cat. No. B610596
CAS RN: 21884-47-9
M. Wt: 574.49
InChI Key: BLXAFSIUPZEETL-TWBHCDLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubroskyrin is a modified bis-anthraquinone pigment from Penicillium islandicum Sopp.

Scientific Research Applications

Chemical Binding and Complex Formation

  • The molecule forms complexes with Ni(II) and Cu(II), where the metal cation and sulfate anion are bound in separated sites in a zwitterionic form of the ligand. This property is significant for metal extraction and purification processes (Plieger, Tasker, & Galbraith, 2004).

Host-Guest Chemistry

  • It demonstrates potential in host-guest chemistry, as seen in the study of its complex with dichloromethane. The ability to form stable complexes with other molecules can be exploited in the design of molecular sensors and drug delivery systems (Dielemann, Matt, Jones, & Thönnessen, 2003).

Oxidation Reactions

  • The molecule's use in oxidation reactions with various substrates like hydroquinones and phenols highlights its potential as a catalyst or reactive intermediate in organic synthesis (Rockcliffe & Martell, 1993).

Synthetic Chemistry

  • It has been involved in the synthesis of complex organic structures, indicating its utility in synthetic chemistry for the creation of novel compounds (Meyer, Huffman, & Schroeder, 1968).

Fluorescent Sensing

  • This compound has been used to develop fluorescent macrocyclic chemosensors for metal ion detection, particularly Zn(II) at alkaline pH values. This has implications for environmental monitoring and medical diagnostics (Ambrosi et al., 2020).

properties

CAS RN

21884-47-9

Product Name

(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone

Molecular Formula

C30H22O12

Molecular Weight

574.49

IUPAC Name

(8S,8aS,9S,17S,17aR,19R)-1,4,6,8,11,14,19-heptahydroxy-2,12-dimethyl-7,8,8a,9-tetrahydro-9,17-methanonaphtho[2',3':5,6]cyclohepta[1,2-d]anthracene-5,10,15,16,18(17H)-pentaone

InChI

InChI=1S/C30H22O12/c1-6-3-8(31)12-16(22(6)35)25(38)14-15-19-10(33)5-11(34)20-26(39)13-9(32)4-7(2)23(36)18(13)29(42)30(19,20)21(27(15)40)28(41)17(14)24(12)37/h3-4,10,15,19,21,27,31-36,40H,5H2,1-2H3/t10-,15+,19-,21-,27+,30-/m0/s1

InChI Key

BLXAFSIUPZEETL-TWBHCDLESA-N

SMILES

O=C1C2=C(C(O)=C(C)C=C2O)C([C@@]3([C@]4([H])C(C(C5=O)=C(C(C6=C5C(O)=CC(C)=C6O)=O)[C@@]7([H])[C@H]4O)=O)[C@@]7([H])[C@@H](O)CC(O)=C13)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Rubroskyrin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone
Reactant of Route 2
(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone
Reactant of Route 3
(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone
Reactant of Route 4
(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone
Reactant of Route 5
(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone
Reactant of Route 6
(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone

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